Boc-7-benzyloxy-DL-tryptophan

Overview

Description

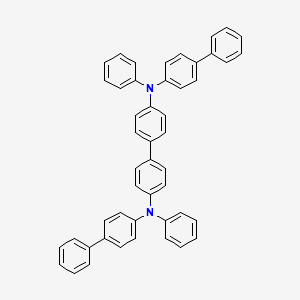

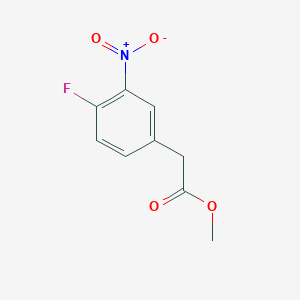

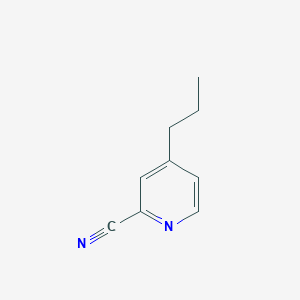

Boc-7-benzyloxy-DL-tryptophan is a synthetic amino acid derivative with a molecular weight of 410.47 and a molecular formula of C23H26N2O5 . It is used for research purposes .

Molecular Structure Analysis

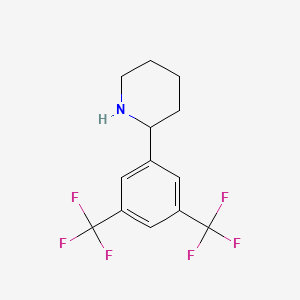

The molecular structure of Boc-7-benzyloxy-DL-tryptophan consists of a tryptophan core with a benzyloxy group at the 7-position and a Boc group attached to the nitrogen .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Deprotection of the Boc group can be achieved under acidic conditions . Specific reaction conditions and mechanisms may vary depending on the substrate and the desired outcome.Physical And Chemical Properties Analysis

Boc-7-benzyloxy-DL-tryptophan has a predicted boiling point of 642.9° C at 760 mmHg, a predicted density of 1.26 g/cm^3, and a predicted refractive index of n 20D 1.62 .Scientific Research Applications

Peptide Synthesis and Modifications

Synthesis of Cyclosporine Derivatives : The study by Wenger (1983) discusses the synthesis of cyclosporine parts using Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers, employing Boc (tert-butoxycarbonyl) and benzyloxy as amino- and carboxyl-protecting groups. This methodology is crucial for synthesizing complex peptides like cyclosporine, highlighting the importance of Boc-protected amino acids in peptide chemistry Wenger, R. (1983). Helvetica Chimica Acta, 66, 2672-2702.

Modular Synthesis of Aryl-Substituted Tryptophan Derivatives : Frese et al. (2016) present a method combining biocatalytic halogenation of L-tryptophan with chemocatalytic Suzuki–Miyaura cross-coupling reactions, leading to the synthesis of various Boc-protected aryl tryptophan derivatives. These derivatives are valuable for peptide and peptidomimetic synthesis, demonstrating the versatility of Boc-protected tryptophan in creating functionalized amino acids for advanced applications Frese, M., et al. (2016). ChemCatChem, 8.

Biocompatible Material Development

- Fluorescent Cationic Chiral Polymers : Roy et al. (2013) discuss the RAFT (reversible addition-fragmentation chain transfer) polymerization of methacrylate monomers containing a chiral tryptophan moiety, leading to the development of biocompatible fluorescent cationic polymers. These polymers exhibit smart pH-responsiveness and fluorescence, promising for biomedical applications such as siRNA delivery Roy, S., et al. (2013). Polymer Chemistry, 4, 1141-1152.

Biochemical Processes and Mechanisms

- Understanding of Chemical Plant Defense Mechanisms : Research by Frey et al. (1997) on the biosynthesis of DIBOA in maize highlights the role of tryptophan derivatives in plant defense mechanisms against pests and pathogens. This study sheds light on the biochemical pathways involving modified tryptophan residues, emphasizing the ecological importance of these derivatives Frey, M., et al. (1997). Science, 277(5326), 696-699.

Safety and Hazards

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-20-17(16)10-7-11-19(20)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXDFLPMKQUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-7-benzyloxy-DL-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Methylphenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1647780.png)